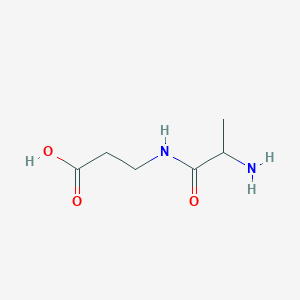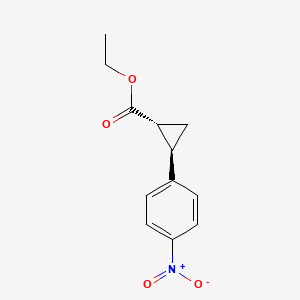![molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8](/img/structure/B6615610.png)
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde (TMC) is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block in organic synthesis and is widely used in the synthesis of various pharmaceuticals and other compounds. TMC is a versatile and efficient starting material for the preparation of a variety of heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been widely used in the synthesis of various heterocyclic compounds and has been found to be a useful starting material for the synthesis of various pharmaceuticals. It has been used in the synthesis of various antifungal, antiviral, and antineoplastic agents. It has also been used in the synthesis of various antibiotics, analgesics, and other drugs.
Mecanismo De Acción
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde acts as a substrate in the synthesis of heterocyclic compounds. It acts as a reactive intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been found to be an effective starting material for the synthesis of various pharmaceuticals and other compounds. It has been found to be an effective starting material for the synthesis of various antibiotics, analgesics, and other drugs. It has also been found to be an effective starting material for the synthesis of various antifungal, antiviral, and antineoplastic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is its versatility and efficiency as a starting material for the synthesis of various heterocyclic compounds. It is also a relatively inexpensive and readily available starting material. However, it is important to note that 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a highly reactive compound and must be handled with caution.
Direcciones Futuras
The potential applications of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde are far-reaching and include its use in the synthesis of various pharmaceuticals, antibiotics, analgesics, and antineoplastic agents. Additionally, 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be used in the synthesis of various organic compounds, such as dyes, fragrances, and other compounds. Further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various compounds. Additionally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various drugs and other compounds. Finally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the development of new drugs and other compounds.
Métodos De Síntesis
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized by the reaction of cyclohexanone and trimethylcyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent such as ethyl acetate at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


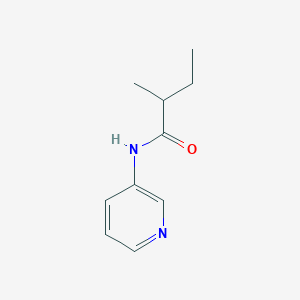
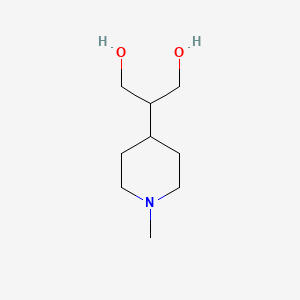
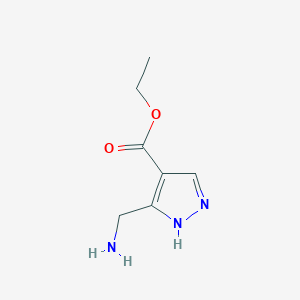
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

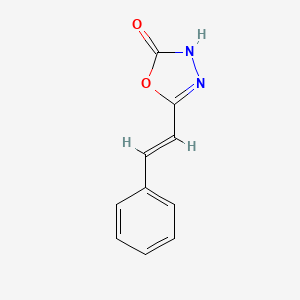
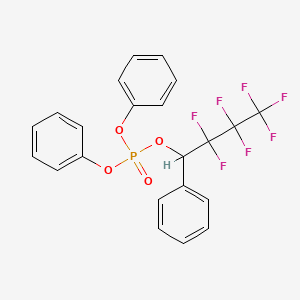

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
